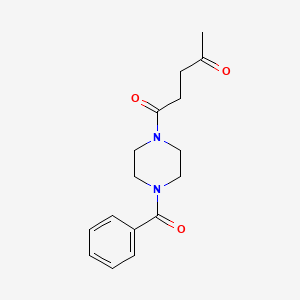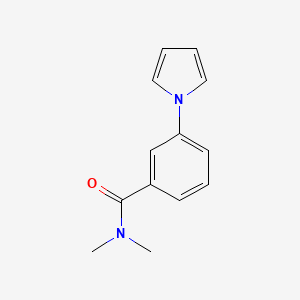
N,N-dimethyl-3-pyrrol-1-ylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-dimethyl-3-pyrrol-1-ylbenzamide (DMXAA) is a small molecule that has been extensively studied for its anti-tumor properties. It was initially identified as a potential anti-cancer agent in the 1980s, but its mechanism of action was not fully understood until much later. DMXAA has been shown to have potent anti-tumor activity in a wide range of cancer types, making it an attractive candidate for further development as a cancer therapy.
Mécanisme D'action
The mechanism of action of N,N-dimethyl-3-pyrrol-1-ylbenzamide is not fully understood, but it is thought to involve the activation of the immune system and the induction of tumor necrosis. N,N-dimethyl-3-pyrrol-1-ylbenzamide has been shown to stimulate the production of cytokines, such as tumor necrosis factor alpha (TNF-α), interleukin-6 (IL-6), and interferon-alpha (IFN-α), which are involved in the immune response to cancer. N,N-dimethyl-3-pyrrol-1-ylbenzamide also appears to target the tumor vasculature, causing disruption and ultimately leading to tumor necrosis.
Biochemical and Physiological Effects:
N,N-dimethyl-3-pyrrol-1-ylbenzamide has been shown to have a number of biochemical and physiological effects, including the induction of cytokine production, the activation of immune cells, and the disruption of tumor vasculature. N,N-dimethyl-3-pyrrol-1-ylbenzamide has also been shown to inhibit the growth of cancer cells in vitro, and to induce apoptosis (programmed cell death) in some cancer cell lines.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of N,N-dimethyl-3-pyrrol-1-ylbenzamide for lab experiments is its potent anti-tumor activity, which makes it a valuable tool for studying cancer biology and testing potential cancer therapies. However, N,N-dimethyl-3-pyrrol-1-ylbenzamide has some limitations as well, including its relatively low solubility in water and its potential toxicity at high doses.
Orientations Futures
There are a number of potential future directions for research on N,N-dimethyl-3-pyrrol-1-ylbenzamide. One area of interest is the development of new synthesis methods that could improve the yield and purity of N,N-dimethyl-3-pyrrol-1-ylbenzamide, making it more accessible for research and clinical use. Another area of interest is the development of combination therapies that could enhance the anti-tumor activity of N,N-dimethyl-3-pyrrol-1-ylbenzamide, potentially leading to better outcomes for cancer patients. Finally, further research is needed to better understand the mechanism of action of N,N-dimethyl-3-pyrrol-1-ylbenzamide, which could lead to the development of more targeted and effective cancer therapies.
Méthodes De Synthèse
N,N-dimethyl-3-pyrrol-1-ylbenzamide can be synthesized using a variety of methods, including the reaction of 3-aminopyrrole with 3,4-dimethoxybenzoyl chloride, followed by reduction with sodium borohydride. Other methods involve the use of alternative starting materials, such as 3-formylpyrrole, which can be converted to N,N-dimethyl-3-pyrrol-1-ylbenzamide using a sequence of chemical reactions.
Applications De Recherche Scientifique
N,N-dimethyl-3-pyrrol-1-ylbenzamide has been extensively studied for its anti-tumor properties in preclinical and clinical trials. In preclinical studies, N,N-dimethyl-3-pyrrol-1-ylbenzamide has been shown to induce tumor necrosis and inhibit tumor growth in a wide range of cancer types, including lung, breast, colon, and prostate cancer. In clinical trials, N,N-dimethyl-3-pyrrol-1-ylbenzamide has shown promise as a treatment for advanced non-small cell lung cancer, with some patients showing significant tumor shrinkage.
Propriétés
IUPAC Name |
N,N-dimethyl-3-pyrrol-1-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O/c1-14(2)13(16)11-6-5-7-12(10-11)15-8-3-4-9-15/h3-10H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUFXCQJVGNMWAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC(=CC=C1)N2C=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl(1,2-oxazol-3-yl)methanone](/img/structure/B7567328.png)
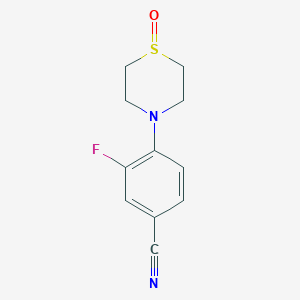
![4-[(1,2,3,4-Tetrahydronaphthalen-2-ylamino)methyl]benzamide](/img/structure/B7567338.png)
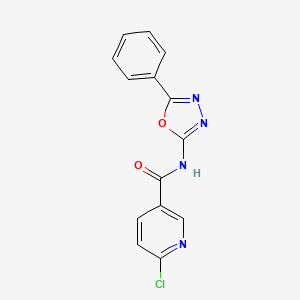
![3-(4-bromophenyl)-2-[(E)-2-(3-fluorophenyl)vinyl]quinazolin-4(3H)-one](/img/structure/B7567350.png)

![N-[2-(cyclohexen-1-yl)ethyl]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B7567364.png)

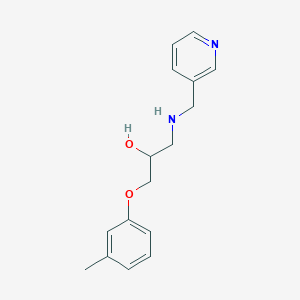
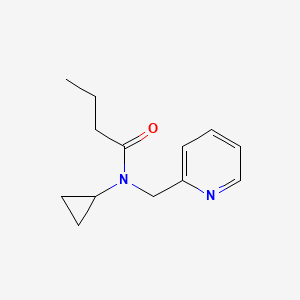
![2-[Ethyl-[(2-thiophen-2-yl-1,3-oxazol-4-yl)methyl]amino]ethanol](/img/structure/B7567397.png)
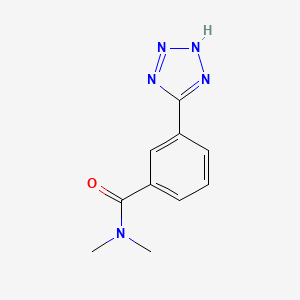
![N-[3-(4-methylpiperidin-1-yl)propyl]butanamide](/img/structure/B7567413.png)
